1-Benzyl-4-isothiocyanatopiperidine
Overview
Description
1-Benzyl-4-isothiocyanatopiperidine is a compound that is not directly mentioned in the provided papers, but its structural components and related reactions are discussed. The compound likely contains a piperidine ring, a benzyl group, and an isothiocyanate functional group. The papers provided discuss various synthetic methods and chemical reactions involving similar structures, which can be used to infer potential synthetic routes and reactivity for 1-Benzyl-4-isothiocyanatopiperidine.
Synthesis Analysis
The synthesis of related compounds involves the use of Lewis acid-catalyzed reactions, as seen in the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine to produce trans-3-amino-1-benzylpiperidin-4-ols . Although this does not directly describe the synthesis of 1-Benzyl-4-isothiocyanatopiperidine, it provides insight into the type of reactions that could be used for its synthesis, such as the use of diisobutylaluminum hydride (DIBAL-H) with primary and secondary amines.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-isothiocyanatopiperidine would consist of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The benzyl group would be attached to the nitrogen of the piperidine ring, and the isothiocyanate group would be attached to the carbon at the fourth position of the ring. The papers do not provide direct information on the molecular structure of this specific compound but discuss related structures such as benzazepines and naphthyridines .
Chemical Reactions Analysis
The chemical reactivity of isothiocyanate groups is well-documented, and they are known to react with amines to form thioureas . The papers provided discuss various reactions involving isothiocyanates, such as their interaction with aromatic amines to form bisthiourea derivatives , and their use in the synthesis of tetrazepane-thiones . These reactions highlight the versatility of isothiocyanate groups in forming heterocyclic compounds and could be relevant to the reactivity of the isothiocyanate group in 1-Benzyl-4-isothiocyanatopiperidine.
Physical and Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Properties
1-Benzyl-4-isothiocyanatopiperidine shows promising antimicrobial properties. Research has indicated its effectiveness against a range of bacteria and fungi, including Mycobacterium phlei and Bacillus subtilis. The compound's minimal bactericidal concentration indicates its potential as an antimicrobial agent in various applications (Eilert, Wolters, & Nahrstedt, 1981).
Antiviral Activity
Studies have shown that 1-Benzyl-4-isothiocyanatopiperidine derivatives exhibit significant antiviral activity. These derivatives have been found to be potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, demonstrating their potential in HIV treatment (Dollé et al., 2000).
Anticarcinogenic Potential
This compound has been studied for its potential anticarcinogenic properties. Research indicates that derivatives of 1-Benzyl-4-isothiocyanatopiperidine can inhibit cell proliferation and induce cell cycle arrest and apoptosis in cancer cells, suggesting a role in cancer prevention and therapy (Zhou et al., 2013).
Chemical Synthesis and Applications
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. These derivatives have been explored for various biological activities, further expanding the scope of its applications (Costa, George, & Dominguez, 1992).
Enhanced Bioavailability and Stability
Research has been conducted on enhancing the solubility, stability, and bioavailability of 1-Benzyl-4-isothiocyanatopiperidine through the use of biodegradable nanoparticles. This approach addresses the challenges associated with its therapeutic application, making it more effective for biological applications (Uppal et al., 2018).
Future Directions
While specific future directions for 1-Benzyl-4-isothiocyanatopiperidine were not found, there are discussions on future directions for related compounds and fields. For instance, one study suggests bi-functional or multi-functional small molecules and nano-materials to deliver siRNAs as future directions for developing PD-1/PD-L1 inhibitors .
properties
IUPAC Name |
1-benzyl-4-isothiocyanatopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUWVXAAZNJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473171 | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-isothiocyanatopiperidine | |
CAS RN |
73733-72-9 | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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